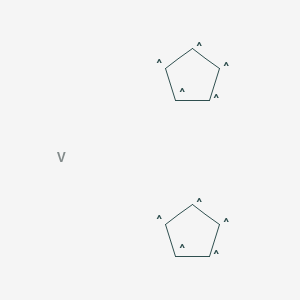

Bis(cyclopentadienyl)vanadium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

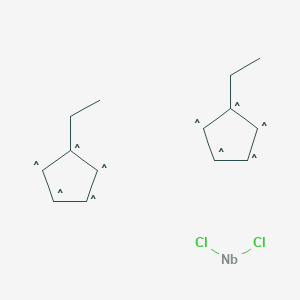

Le vanadocène a été préparé pour la première fois en 1954 par Birmingham, Fischer et Wilkinson par réduction du dichlorure de vanadocène avec de l'hydrure d'aluminium, suivie d'une sublimation sous vide à 100°C . Une synthèse moderne implique le traitement de [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] avec du cyclopentadiénylsodium . La réaction est la suivante : [ 2 [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] + 8 NaCp + THF \rightarrow 4 Cp₂V ]

Méthodes de production industrielle

Les méthodes de production industrielle du bis(cyclopentadiényl)vanadium(II) ne sont pas bien documentées, probablement en raison de son utilisation pratique limitée. les méthodes de synthèse en laboratoire mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le bis(cyclopentadiényl)vanadium(II) subit différents types de réactions, notamment :

Oxydation : Le vanadocène est facilement oxydé en monocations lorsqu'il est traité avec un sel de ferrocénium dans le toluène.

Réduction : La réduction du vanadocène dans des conditions douces peut produire différents complexes de vanadium.

Substitution : Le vanadocène réagit avec de nombreux ligands en raison de ses 15 électrons de valence, formant des complexes avec le monoxyde de carbone, les phosphines et d'autres ligands

Réactifs et conditions courants

Oxydation : Sels de ferrocénium dans le toluène.

Réduction : Agents réducteurs doux.

Substitution : Ligands tels que le monoxyde de carbone, les phosphines et les oléfines activées.

Principaux produits formés

Oxydation : Dérivés monocations du vanadocène.

Réduction : Divers complexes de vanadium.

Substitution : Complexes vanadium-ligand tels que [V(Cp)₂(CO)₂][BPh₄] et [V(Cp)₂(CO)].

Applications scientifiques

Le bis(cyclopentadiényl)vanadium(II) a plusieurs applications scientifiques :

Chimie organométallique : Le vanadocène est étudié pour ses propriétés uniques et sa réactivité en chimie organométallique.

Matériaux électroniques : Il est utilisé dans la préparation de matériaux électroniques.

Mécanisme d'action

Le mécanisme d'action du bis(cyclopentadiényl)vanadium(II) implique sa capacité à réagir facilement avec divers ligands en raison de ses 15 électrons de valence. Cette réactivité lui permet de former des complexes avec différents ligands, qui peuvent ensuite participer à diverses réactions chimiques . Le centre vanadium(II) réside à égale distance des deux cycles cyclopentadiényles, ce qui permet des interactions dynamiques avec les ligands .

Applications De Recherche Scientifique

Bis(cyclopentadienyl)vanadium(II) has several scientific research applications:

Organometallic Chemistry: Vanadocene is studied for its unique properties and reactivity in organometallic chemistry.

Electronic Materials: It is used in the preparation of electronic materials.

Mécanisme D'action

The mechanism of action of bis(cyclopentadienyl)vanadium(II) involves its ability to readily react with various ligands due to its 15 valence electrons. This reactivity allows it to form complexes with different ligands, which can then participate in various chemical reactions . The vanadium(II) center resides equidistant between the two cyclopentadienyl rings, allowing for dynamic interactions with ligands .

Comparaison Avec Des Composés Similaires

Le bis(cyclopentadiényl)vanadium(II) peut être comparé à d'autres métallocènes tels que :

- Bis(cyclopentadiényl)chrome(II)

- Bis(cyclopentadiényl)ruthénium(II)

- Bis(cyclopentadiényl)tungstène(IV) dihydrure

- Bis(cyclopentadiényl)cobalt(II)

- Bis(cyclopentadiényl)nickel(II)

Le vanadocène est unique en raison de ses propriétés paramagnétiques et de sa capacité à former une large gamme de complexes avec divers ligands .

Propriétés

Formule moléculaire |

C10H10V |

|---|---|

Poids moléculaire |

181.13 g/mol |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H; |

Clé InChI |

GLOUOHCQKJMDFZ-UHFFFAOYSA-N |

SMILES canonique |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)